Cas no 69684-69-1 (methyl (2S)-azetidine-2-carboxylate hydrochloride)
methyl (2S)-azetidine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl azetidine-2-carboxylate hydrochloride
- (S)-Methyl 2-azetidinecarboxylate hydrochloride
- methyl (2S)-azetidine-2-carboxylate,hydrochloride
- Methyl 2-azetidinecarboxylate hydrochloride
- methyl azetidine-2-carboxylate hydrochloride
- Methyl L-azetidine-2-carboxylate hydrochloride
- methyl (2S)-azetidine-2-carboxylate hydrochloride
- (s)-azetidine-2-carboxylic acid methyl ester hydrochloride
- Methyl L-azetidine-2-carboxylate HCl
- methyl (s)-azetidine-2-carboxylate hydrochloride
- (S)-Methyl 2-azetidinecarboxylate HCl
- FKHBGZKNRAUKEF-WCCKRBBISA-N
- PB15881
- (S)-methyl azetidine-2-carbo
- methyl (S)-(-)-Azetidine-2-carboxylate hydrochloride
- DTXSID50531753
- (S)-Methylazetidine-2-carboxylatehydrochloride
- MFCD07369973
- 69684-69-1
- Methyl (2S)-azetidine-2-carboxylate hydrochloride (1:1)
- AMY38525
- (S)-Azetidine-2-carboxylic acid methyl ester, HCl
- Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
- (2S)-Methyl azetidine-2-carboxylate hydrochloride
- 51020-00-9
- methyl (2S)-azetidine-2-carboxylate;hydrochloride
- (S)-methyl azetidine-2-carboxylate HCl
- A836608
- AS-38028
- EN300-7392660
- azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt
- SCHEMBL708359
- AKOS015998978
- CS-0049286
-
- MDL: MFCD07369973
- Inchi: 1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
- InChI Key: FKHBGZKNRAUKEF-WCCKRBBISA-N
- SMILES: Cl.O(C)C([C@@H]1CCN1)=O
Computed Properties
- Exact Mass: 151.04000
- Monoisotopic Mass: 151.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 38.33000
- LogP: 0.65210
methyl (2S)-azetidine-2-carboxylate hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
methyl (2S)-azetidine-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108469-5g |
methyl (2S)-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 95+% | 5g |
$440 | 2021-06-09 | |
| Chemenu | CM108469-10g |
methyl (2S)-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 95+% | 10g |
$748 | 2021-06-09 | |
| Chemenu | CM108469-25g |
methyl (2S)-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 95+% | 25g |
$1485 | 2021-06-09 | |
| Alichem | A449040894-1g |
(S)-Methyl azetidine-2-carboxylate hydrochloride |
69684-69-1 | 95% | 1g |
$198.94 | 2023-09-01 | |
| Alichem | A449040894-5g |
(S)-Methyl azetidine-2-carboxylate hydrochloride |
69684-69-1 | 95% | 5g |
$845.88 | 2023-09-01 | |
| Fluorochem | 040172-250mg |
Methyl L-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 97% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 040172-1g |
Methyl L-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 97% | 1g |
£147.00 | 2022-03-01 | |
| Fluorochem | 040172-5g |
Methyl L-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 97% | 5g |
£434.00 | 2022-03-01 | |
| Fluorochem | 040172-10g |
Methyl L-azetidine-2-carboxylate hydrochloride |
69684-69-1 | 97% | 10g |
£765.00 | 2022-03-01 | |
| TRC | A812325-100mg |
(S)-Azetidine-2-carboxylic acid methyl ester Hydrochloride |
69684-69-1 | 100mg |
60.00 | 2021-08-18 |
methyl (2S)-azetidine-2-carboxylate hydrochloride Suppliers
methyl (2S)-azetidine-2-carboxylate hydrochloride Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on methyl (2S)-azetidine-2-carboxylate hydrochloride
Methyl (2S)-Azetidine-2-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl (2S)-azetidine-2-carboxylate hydrochloride, a compound with the CAS number 69684-69-1, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and biopharmaceutical research. The detailed exploration of this molecule not only highlights its synthetic pathways but also delves into its pharmacological significance and emerging research applications.
The chemical structure of methyl (2S)-azetidine-2-carboxylate hydrochloride consists of a hydrochloride salt form of methyl (2S)-azetidine-2-carboxylate. The presence of the (2S) configuration indicates a specific stereochemical arrangement, which is crucial for the compound's biological activity. This stereochemistry plays a pivotal role in determining how the molecule interacts with biological targets, making it a subject of intense interest in the development of enantiomerically pure pharmaceuticals.
In recent years, significant advancements have been made in understanding the pharmacological properties of methyl (2S)-azetidine-2-carboxylate hydrochloride. Research has demonstrated its potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The compound's ability to serve as a building block for larger molecules has opened new avenues in drug discovery, particularly in the design of novel therapeutic entities targeting various diseases.
One of the most compelling aspects of methyl (2S)-azetidine-2-carboxylate hydrochloride is its role in the development of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks, such as poor stability and rapid degradation. The azetidine ring in this compound provides a scaffold that can be modified to create peptidomimetic analogs with enhanced pharmacokinetic profiles. These modifications are crucial for developing drugs that exhibit improved efficacy and reduced side effects.
The synthetic routes to produce methyl (2S)-azetidine-2-carboxylate hydrochloride have been refined over time, leading to more efficient and scalable methods. Modern synthetic strategies often involve chiral resolution techniques to ensure high enantiomeric purity. The use of asymmetric synthesis methods has enabled researchers to obtain the (S)-enantiomer with high yield and selectivity, which is essential for pharmaceutical applications where stereochemistry dictates biological activity.
Recent studies have also explored the biological activity of methyl (2S)-azetidine-2-carboxylate hydrochloride directly. While it may not exhibit significant therapeutic effects on its own, its interactions with biological systems provide valuable insights into drug-receptor binding mechanisms. These studies contribute to a deeper understanding of molecular recognition processes, which is fundamental for rational drug design.
The compound's potential as an intermediate in drug synthesis has not gone unnoticed by industry leaders. Several pharmaceutical companies are investing in research to exploit its synthetic utility for developing new drugs. This interest underscores the importance of intermediates like methyl (2S)-azetidine-2-carboxylate hydrochloride in the broader landscape of medicinal chemistry.
Looking ahead, the future prospects for methyl (2S)-azetidine-2-carboxylate hydrochloride are promising. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is likely to play an even more significant role in drug development. Its versatility as a building block and its potential in peptidomimetic design make it a valuable asset in the pharmaceutical chemist's toolkit.
In conclusion, methyl (2S)-azetidine-2-carboxylate hydrochloride stands as a testament to the importance of specialized intermediates in advancing pharmaceutical science. Its unique structural features, synthetic pathways, and biological relevance make it a compound worthy of continued study and exploration. As research progresses, we can expect further insights into its potential applications, contributing to the development of safer and more effective therapeutic agents.
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